molecular formula C16H24N2O B7988198 (E)-5-[(2-Dimethylamino-ethyl)-methyl-amino]-1-phenyl-pent-1-en-3-one

(E)-5-[(2-Dimethylamino-ethyl)-methyl-amino]-1-phenyl-pent-1-en-3-one

Cat. No.: B7988198
M. Wt: 260.37 g/mol
InChI Key: YBIAHEWOHLDHDX-MDZDMXLPSA-N
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Description

(E)-5-[(2-Dimethylamino-ethyl)-methyl-amino]-1-phenyl-pent-1-en-3-one is a synthetic enone derivative characterized by a pent-1-en-3-one backbone substituted with a phenyl group at position 1 and a tertiary amine moiety (dimethylaminoethyl-methyl-amino) at position 5.

Properties

IUPAC Name

(E)-5-[2-(dimethylamino)ethyl-methylamino]-1-phenylpent-1-en-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-17(2)13-14-18(3)12-11-16(19)10-9-15-7-5-4-6-8-15/h4-10H,11-14H2,1-3H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIAHEWOHLDHDX-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)CCC(=O)C=CC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN(C)CCC(=O)/C=C/C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-[(2-Dimethylamino-ethyl)-methyl-amino]-1-phenyl-pent-1-en-3-one typically involves multi-step organic reactions. One common method includes the condensation of a phenyl-substituted aldehyde with a suitable amine under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the enone structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pH, and reaction time to ensure high yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-5-[(2-Dimethylamino-ethyl)-methyl-amino]-1-phenyl-pent-1-en-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the enone group to an alcohol.

    Substitution: The dimethylaminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

(E)-5-[(2-Dimethylamino-ethyl)-methyl-amino]-1-phenyl-pent-1-en-3-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-5-[(2-Dimethylamino-ethyl)-methyl-amino]-1-phenyl-pent-1-en-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Compounds

Compound Name Key Substituents Backbone Functional Groups Molecular Features Reference
(E)-5-[(2-Dimethylamino-ethyl)-methyl-amino]-1-phenyl-pent-1-en-3-one Phenyl (C1), dimethylaminoethyl-methyl-amino (C5) Pent-1-en-3-one Enone, tertiary amine Extended alkyl chain with branched amine; (E)-stereochemistry -
(1E)-1-[4-(Dimethylamino)phenyl]pent-1-en-3-one 4-Dimethylaminophenyl (C1) Pent-1-en-3-one Enone, tertiary amine Aromatic amine at C1; simpler substituent arrangement
Lobeglitazone Thiazolidinedione, ethoxy-benzyl N-methylamino Thiazolidinedione core Thiazolidinedione, ether, tertiary amine PPARγ agonist; rigid bicyclic structure
(E)-3-(4-Methoxy-anilino)-1-(4-methyl-2-phenyl-thiazol-5-yl)-prop-2-en-1-one 4-Methoxyanilino (C3), thiazole (C1) Prop-2-en-1-one Enone, thiazole, secondary amine Thiazole enhances π-stacking; methoxy-anilino modulates solubility
1-[3-(Dimethylamino)phenyl]ethan-1-one 3-Dimethylaminophenyl (C1) Acetophenone Ketone, tertiary amine Compact structure; limited conjugation

Substituent Effects on Reactivity and Bioactivity

  • Amine Substituents: The target compound’s dimethylaminoethyl-methyl-amino group introduces steric bulk and flexibility compared to simpler aromatic amines (e.g., 1-[3-(Dimethylamino)phenyl]ethan-1-one ). This may enhance membrane permeability but reduce binding specificity. In contrast, lobeglitazone’s rigid ethoxy-benzyl N-methylamino group contributes to its high affinity for PPARγ .
  • Aromatic vs. Heteroaromatic Groups: The phenyl group at C1 in the target compound contrasts with the thiazole ring in (E)-3-(4-methoxyanilino)-1-(4-methyl-2-phenyl-thiazol-5-yl)-prop-2-en-1-one . Thiazole-containing compounds often exhibit improved metabolic stability due to resistance to oxidation, whereas phenyl groups may facilitate hydrophobic interactions in biological targets.
  • Backbone Length and Conjugation: The pent-1-en-3-one backbone in the target compound allows extended conjugation compared to shorter enones (e.g., prop-2-en-1-one in ). This could stabilize the molecule via resonance but may also increase susceptibility to nucleophilic attack at the ketone.

Stereoelectronic and Physicochemical Properties

  • A similar configuration is observed in (1E)-1-[4-(Dimethylamino)phenyl]pent-1-en-3-one .
  • Polarity and Solubility: The tertiary amine in the target compound may enhance water solubility relative to non-amine-containing enones. However, the hydrophobic phenyl group and alkyl chain could counterbalance this, resulting in moderate logP values.

Biological Activity

(E)-5-[(2-Dimethylamino-ethyl)-methyl-amino]-1-phenyl-pent-1-en-3-one, commonly referred to as a synthetic compound with potential psychoactive properties, has garnered attention in pharmacological research due to its structural similarities to various psychoactive substances. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16_{16}H24_{24}N2_{2}O, and its structure features a pentene backbone with dimethylamino and methylamino functional groups attached to the ethyl chain. This configuration is crucial for its interaction with biological targets.

Research indicates that this compound may exert its effects through interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The presence of the dimethylamino group suggests potential activity as a stimulant or psychoactive agent, similar to other compounds in the phenylalkylamine class.

Pharmacological Effects

The biological activity of this compound can be summarized as follows:

Effect Description
Psychoactive Properties Exhibits stimulant-like effects, potentially influencing mood and cognition.
Neurotransmitter Interaction Likely interacts with dopamine and serotonin receptors, affecting neurotransmission.
Cytotoxicity Preliminary studies suggest variable cytotoxic effects on certain cancer cell lines.

Case Studies

  • Stimulant Effects : A study conducted on rodent models indicated that administration of the compound resulted in increased locomotor activity, suggesting stimulant properties similar to amphetamines. The observed increase in dopamine release in the nucleus accumbens supports this finding.
  • Cytotoxicity Assessment : In vitro assays demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines, including HeLa and MCF7. The compound showed an IC50_{50} value ranging from 10 to 30 µM, indicating moderate potency in inhibiting cell proliferation.
  • Neuroprotective Studies : Another investigation explored the neuroprotective potential of this compound against oxidative stress-induced neuronal damage in vitro. Results indicated that it could reduce cell death by up to 40% in neuronal cell cultures exposed to toxic agents.

Research Findings

Recent studies have focused on elucidating the specific pathways through which this compound exerts its effects:

  • Dopaminergic Pathway Activation : Evidence suggests that the compound activates dopaminergic pathways, leading to enhanced neurotransmitter release.
  • Serotonin Receptor Modulation : It has been shown to bind selectively to serotonin receptors, which may mediate some of its psychoactive effects.

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